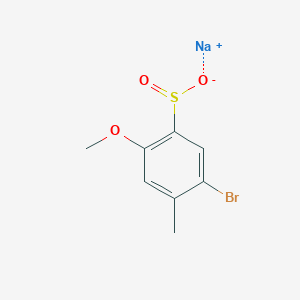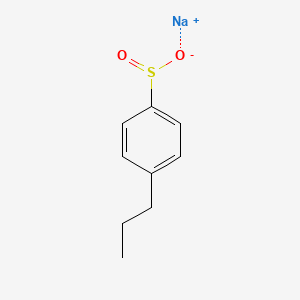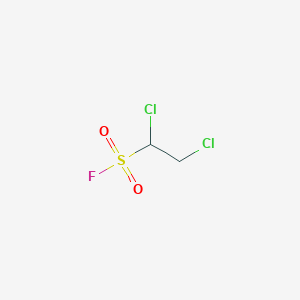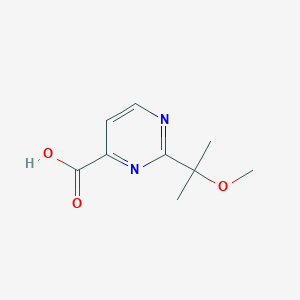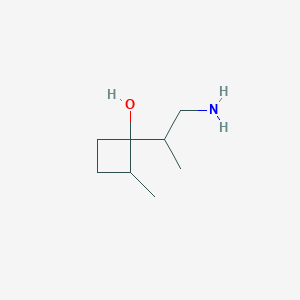
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group, followed by reduction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production on a large scale.
化学反应分析
Types of Reactions: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
1-Aminopropan-2-ol: A simpler analog with similar functional groups but lacking the cyclobutane ring.
2-Methylcyclobutanone: A related compound with a ketone group instead of the hydroxyl and amino groups.
Uniqueness: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both amino and hydroxyl functional groups. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
1-(1-aminopropan-2-yl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-8(6,10)7(2)5-9/h6-7,10H,3-5,9H2,1-2H3 |
InChI 键 |
BTHCWJHFWZEKFK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC1(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
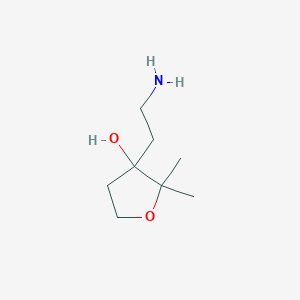
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
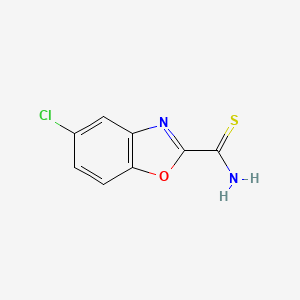

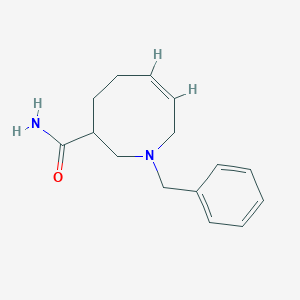
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)

